molecular formula C6H7N5 B11922409 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B11922409
M. Wt: 149.15 g/mol
InChI Key: DIIZXWCIRGKDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyrazolopyrimidine class of heterocycles, which are recognized as privileged structures in the development of therapeutic agents due to their resemblance to purine bases, allowing them to interact effectively with a wide range of biological targets . The core structure is extensively investigated for its potential as a protein kinase inhibitor. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of various diseases, including cancer . Pyrazolo[4,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors targeting enzymes such as Bruton's Tyrosine Kinase (BTK) . Furthermore, this chemotype has shown promise in anti-inflammatory research, with certain derivatives demonstrating efficacy in suppressing the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α, and in models of acute lung injury by modulating the TLR4/p38 signaling pathway . The structural versatility of the pyrazolo[4,3-d]pyrimidine core allows for strategic functionalization at multiple positions, enabling researchers to fine-tune physicochemical properties, selectivity, and potency for specific targets through comprehensive Structure-Activity Relationship (SAR) studies . This product is supplied as a high-purity compound intended for research and development purposes exclusively. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

2-methylpyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C6H7N5/c1-11-2-4-5(10-11)6(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9)

InChI Key

DIIZXWCIRGKDPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C(=NC=N2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Amino-5-methyl-1H-pyrazole with 1,3-Dielectrophilic Reagents

The foundational approach to synthesizing pyrazolo[4,3-d]pyrimidine derivatives involves cyclocondensation reactions between 3-amino-5-methyl-1H-pyrazole and 1,3-dielectrophilic compounds. For instance, treatment of 3-amino-5-methyl-1H-pyrazole with trichloroacetic acid or aryl-substituted β-ketoesters in acetic acid yields 7-trichloromethyl- or 7-aryl-substituted pyrazolo[1,5-a]pyrimidines . These intermediates serve as precursors for subsequent amination.

Reaction conditions typically involve stirring the reagents in acetic acid at ambient temperature for 16 hours, followed by extraction with chloroform and purification via recrystallization from hexane . This method achieves yields of 70–98%, demonstrating high regioselectivity due to the electron-donating methyl group at position 2, which directs electrophilic substitution to position 7 . Structural confirmation relies on 1H^1H-NMR and mass spectrometry, with characteristic signals for the methyl group at δ 2.4–2.6 ppm and the pyrimidine ring protons between δ 7.1–8.2 ppm .

Functional Group Transformations via Amination and Reduction

A critical step in accessing the 7-amino functionality involves reducing nitro groups or substituting halogen atoms. For example, 4-nitropyrazolo[4,3-d]pyrimidine derivatives undergo catalytic hydrogenation with Pd/C and cyclohexene under microwave irradiation to yield 4-aminopyrazolo[4,3-d]pyrimidines . Alternatively, treatment of 7-chloro-2-methylpyrazolo[4,3-d]pyrimidine with aqueous ammonia at elevated temperatures (100°C) via microwave-assisted synthesis provides the 7-amino derivative in 50–65% yield .

Key experimental parameters include:

  • Solvent : tert-Butanol or ethanol for nucleophilic substitution.

  • Catalyst : Potassium t-butoxide (1.2–1.5 equiv) to deprotonate the amine.

  • Reaction Time : 48–120 hours under reflux .

These conditions ensure minimal side reactions, such as over-alkylation or ring-opening, which are common in highly basic media.

Halogenation and Subsequent Displacement

Regioselective halogenation at position 3 of the pyrazolo[1,5-a]pyrimidine core enables further functionalization. Bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under reflux for 20 hours introduces a bromine atom at position 3, yielding 3-bromo-2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines . The brominated intermediates undergo nucleophilic aromatic substitution with ammonia or amines to install the 7-amino group.

For instance, reacting 3-bromo-2-methyl-7-trichloromethylpyrazolo[1,5-a]pyrimidine with ammonium chloride in formamide under microwave irradiation (100°C, 30 minutes) produces 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine with 85% purity . This method’s efficiency stems from the microwave’s rapid heating, which reduces decomposition pathways .

Microwave-Assisted Cyclization of Bis-Amide Precursors

A patented route involves synthesizing bis-amide intermediates, such as ethyl 2,4-dioxoheptanoate derivatives, which cyclize in polyphosphoric acid (PPA) to form the pyrazolo[4,3-d]pyrimidin-7-one core . Subsequent chlorosulfonylation and treatment with 1-methylpiperazine yield the target amine.

Key Steps :

  • Nitration and Reduction : Ethyl 2,4-dioxoheptanoate reacts with methylhydrazine to form a pyrazole intermediate, which is nitrated and reduced to the amine.

  • Amidation : Coupling with 2-ethoxybenzoyl chloride forms a bis-amide.

  • Cyclization : Heating in PPA at 120°C induces ring closure.

  • Amination : Chlorosulfonylation followed by displacement with ammonia .

This method achieves an overall yield of 40–50%, with LC-MS confirming molecular ions at m/z 149.15 (C6_6H7_7N5_5) .

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Cyclocondensation 3-Amino-5-methyl-1H-pyrazoleTrichloroacetic acid70–9890–95
Functional Group Transformation 7-Chloro derivativeNH3_3 (aq)50–6585–90
Halogenation-Amination 3-Bromo intermediateNH4_4Cl75–8588–93
Microwave Cyclization Bis-amide precursorPolyphosphoric acid40–5080–85

Microwave-assisted methods offer time efficiency (30 minutes vs. 48–120 hours) but require specialized equipment. Traditional cyclocondensation provides higher yields but involves multi-step purification .

Challenges and Optimization Strategies

Regioselectivity Issues : Competing reactions at positions 5 and 7 of the pyrimidine ring can occur during amination. Using bulky amines (e.g., tert-butylamine) or low temperatures (0–5°C) suppresses these side reactions .

Purification Difficulties : The compound’s polar nature complicates crystallization. Gradient elution with methanol:ethyl acetate (10:90 to 30:70) on silica gel columns improves resolution .

Scale-Up Limitations : Exothermic reactions during halogenation require careful temperature control. Semi-batch addition of NBS in THF mitigates runaway reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as potassium carbonate.

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 disrupts the cell cycle, leading to apoptosis in cancer cells. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) with promising IC₅₀ values .

Table 1: Anticancer Activity of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism of Action
1MCF-70.25CDK2 Inhibition
2HepG20.30CDK2 Inhibition
3A5490.40CDK2 Inhibition

Anti-inflammatory Properties

Recent studies have demonstrated the anti-inflammatory potential of this compound, particularly in inhibiting nitric oxide production in macrophages. For instance, a derivative was shown to reduce cytokine secretion and inhibit the TLR4/p38 signaling pathway, highlighting its role in managing inflammatory responses .

Table 2: Anti-inflammatory Activity

CompoundCytokine InhibitionIC₅₀ (μM)
4eNO2.64
4eIL-64.38
4eTNF-α5.63

Biological Research

Lead Compound for Drug Development
The unique structure of this compound makes it a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for their potential as inhibitors against various biological targets, including kinases involved in cellular signaling pathways .

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of complex molecules. Its ability to act as a building block for various chemical products enhances its utility in drug formulation and agrochemical development .

Case Studies

Case Study 1: Development of Anticancer Agents
A series of studies focused on synthesizing derivatives of this compound revealed that modifications at specific positions significantly enhanced anticancer activity. For example, compounds with substitutions at the 5-position showed improved binding affinity to CDK2 compared to unsubstituted variants .

Case Study 2: Anti-inflammatory Research
In a study evaluating the anti-inflammatory effects of this compound, researchers found that specific derivatives effectively reduced inflammation in vivo in models of acute lung injury. The findings suggest that these compounds could lead to new treatments for inflammatory diseases .

Mechanism of Action

The primary mechanism of action of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a structured comparison:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Activity Reference(s)
2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine 2-CH₃, 7-NH₂ 149.15 Industrial use (specifics unknown)
5-Chloro-N-(4-methoxyphenyl)-N,1-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (6d1) 5-Cl, 1-CH₃, N-(4-methoxyphenyl) 347.83 Antitumor (inhibits β III tubulin)
6-(2,6-Dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) 6-(2,6-Cl₂C₆H₃), 2-CH₃ 334.18 Antihypertensive (10–50 mg/kg oral)
3-(3-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine (35d) 3-F-C₆H₄, N-(3,4,5-(OCH₃)₃C₆H₂) 420.40 Cytotoxicity (57% yield, >250°C mp)
5-(2-Azanylethylsulfanyl)-3-cyclobutyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine 5-SCH₂CH₂NH₂, 3-cyclobutyl, N-benzyl 486.61 CDK2 inhibition (structural studies)

Key Observations:

Substituent-Driven Activity

  • Antitumor Effects : Chlorine at position 5 (as in 6d1) enhances microtubule disruption, while methoxyaryl groups (e.g., 4-methoxyphenyl) improve bioavailability .
  • Antihypertensive Activity : Dichlorophenyl at position 6 in pyridopyrimidines (e.g., compound 36) sustains blood pressure reduction, likely via vasodilation pathways .
  • Cytotoxicity : Fluorophenyl and trimethoxyphenyl substituents (35d) increase lipophilicity, enhancing membrane penetration .

Synthetic Flexibility

  • Halogenation : Chlorine/bromine introduction (e.g., 5-Cl in 6d1) is achieved via phosgene iminium chloride .
  • Aryl Modifications : Suzuki coupling enables diverse aryl/heteroaryl additions (e.g., thiophene in 9c, 9d) .

Structural vs. Functional Relationships

  • Pyrazolo vs. Pyridopyrimidine Cores : Pyridopyrimidines (e.g., compound 36) show stronger cardiovascular effects, whereas pyrazolo derivatives excel in kinase inhibition (CDK2) and microtubule targeting .
  • N-Alkylation : Methyl groups (e.g., 2-CH₃ in the target compound) reduce metabolic degradation but may limit solubility .

Table 2: Physical Properties

Compound Melting Point (°C) Yield (%) Notes
This compound Not reported N/A Industrial grade purity
6d1 219–221 60 Antitumor lead compound
35d >250 57 High thermal stability
9c (Chlorobenzylidene derivative) 183–185 68 IR-confirmed NH/CH₃ groups

Biological Activity

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[4,3-d]pyrimidine family, characterized by a unique substitution pattern that influences its biological properties. The compound's structure allows it to interact effectively with various biological targets, particularly kinases involved in cell cycle regulation.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle progression by phosphorylating target proteins necessary for cell division. By binding to the ATP-binding site of CDK2, this compound effectively halts the phosphorylation process, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit cancer cell proliferation by targeting CDK2. For instance, compounds within this class have been reported to have IC50 values below 1 μM against various cancer cell lines, indicating potent inhibitory effects .

CompoundTargetIC50 (μM)Cell Line
This compoundCDK2<1Various
Similar Pyrazolo CompoundsCDK20.05 - 0.66MCF-7, HCT-116

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies indicate that related compounds can inhibit cytokine secretion from macrophages through modulation of the TLR4/p38 signaling pathway. For example, a related pyrazolo compound demonstrated an IC50 value of 2.64 μM for nitric oxide production in RAW264.7 macrophages .

In Vitro Studies

A series of in vitro experiments have highlighted the effectiveness of this compound as a CDK inhibitor. For instance:

  • Study A : Evaluated its effects on MCF-7 and K562 cell lines, reporting significant growth inhibition with IC50 values ranging from 45 to 97 nM.
  • Study B : Focused on anti-inflammatory properties where related compounds inhibited LPS-induced cytokine production in macrophages.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound:

  • Animal Model : In a model of acute lung injury induced by LPS, compounds similar to this compound showed promising anti-inflammatory effects, suggesting potential for therapeutic use in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:

  • Step 1 : Reaction of N,N-dimethyl-2-nitroetheneamine with N1-arylhydrazono-N2-chloroacetates in chloroform to form ethyl 4-nitropyrazole-3-carboxylates .
  • Step 2 : Conversion to carboxamides via 33% aqueous ammonia, followed by microwave-assisted treatment with PCl₃O to yield 4-nitro intermediates .
  • Step 3 : Reduction with cyclohexene or H₂/Pd-C to produce 4-amino derivatives, cyclized with ammonium acetate and triethyl orthoacetate to form the pyrazolo[4,3-d]pyrimidin-7-amine core .
  • Demethylation : For analogs, boron tribromide (BBr₃) in DCM selectively removes methoxy groups (e.g., converting 2-methoxyphenyl to 2-hydroxyphenyl) .

Table 1 : Representative Synthesis Conditions for Derivatives (Adapted from )

Compound IDTemp (°C)Time (h)Yield (%)Melting Point (°C)
5.1.6.61300.2538295–296
5.1.6.7110138257–258
5.1.6.8120258216–217
5.1.6.9110270244–245

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals distinct aromatic and amine proton signals. For example, compound 5.1.6.6 shows δ 7.06–7.68 ppm (aromatic protons) and δ 3.91 ppm (methoxy group) .
  • Melting Points : Used to assess purity (e.g., 295–296°C for 5.1.6.6) .
  • Elemental Analysis : Confirms C, H, N composition (e.g., C₁₁H₁₀N₄O: Calc. C 61.67%, Found 61.48%) .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • First Aid : For skin contact, wash with water; consult a physician and provide the SDS (CAS 7057-22-9) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
  • Microwave Irradiation : Reduces reaction time (e.g., 15 min vs. 2 h for conventional heating) and improves regioselectivity .
  • Catalyst Screening : Pd/C for hydrogenation or triethylamine for cyclization steps improves efficiency .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer:

  • Comparative Analysis : Cross-reference coupling constants (e.g., J = 7.5 Hz for aromatic protons in 5.1.6.6 vs. J = 8.1 Hz in analogs) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., CCDC 967390 confirms pyrazolo[1,5-a]pyrimidine regioselectivity) .

Q. What strategies enhance biological target selectivity (e.g., adenosine receptors)?

Methodological Answer:

  • Substituent Engineering : 2-Methoxy groups increase affinity for human A₂A receptors, while 5-methylfuran enhances metabolic stability .
  • SAR Studies : Modifying the 2-aryl or 5-position substituents (e.g., thienyl vs. furyl) alters receptor binding kinetics .

Q. How to design analogs for improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl via BBr₃ demethylation) to reduce hydrophobicity .
  • Metabolic Stability : Replace labile substituents (e.g., methyl with trifluoromethyl) to resist CYP450 oxidation .

Key Data Contradictions and Resolutions

  • Yield Variability : Compound 5.1.6.9 achieves 70% yield at 110°C, while 5.1.6.6 yields 38% at 130°C. This suggests higher temperatures may promote side reactions; optimizing time and solvent polarity (e.g., MeNO₂ vs. H₂O/EtOH) mitigates this .
  • Regioselectivity : X-ray data (CCDC 967390) resolves ambiguities in cyclization steps, confirming the dominance of steric effects over electronic factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.